molecular formula C26H24N4O2 B11984104 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11984104
M. Wt: 424.5 g/mol
InChI Key: FBHFXVWWJWFIGO-OVVQPSECSA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxyphenyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-(biphenyl-4-yl)ethanone with 3-ethoxybenzohydrazide in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-fluorobenzohydrazide
  • 3-[1,1’-Biphenyl]-4-yl-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both biphenyl and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-3-32-23-11-7-10-22(16-23)24-17-25(29-28-24)26(31)30-27-18(2)19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-17H,3H2,1-2H3,(H,28,29)(H,30,31)/b27-18+

InChI Key

FBHFXVWWJWFIGO-OVVQPSECSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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